molecular formula C25H37NO5S B12283429 (2S)-(4,4'-Diisobutylphenyl)pyrrolidine methanol sulfate

(2S)-(4,4'-Diisobutylphenyl)pyrrolidine methanol sulfate

Cat. No.: B12283429
M. Wt: 463.6 g/mol
InChI Key: NKXIHTCNPSWHRC-UHFFFAOYSA-N
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Description

(2S)-(4,4’-Diisobutylphenyl)pyrrolidine methanol sulfate is a complex organic compound that features a pyrrolidine ring, a phenyl group with isobutyl substituents, and a methanol sulfate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-(4,4’-Diisobutylphenyl)pyrrolidine methanol sulfate typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and methanol sulfate groups. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the pyrrolidine ring. Subsequent functionalization steps introduce the phenyl and methanol sulfate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Catalytic methods, such as those involving iridium or rhodium catalysts, can be employed to enhance the efficiency of the cyclization and functionalization steps.

Chemical Reactions Analysis

Types of Reactions

(2S)-(4,4’-Diisobutylphenyl)pyrrolidine methanol sulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The phenyl and pyrrolidine rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidine rings.

Scientific Research Applications

(2S)-(4,4’-Diisobutylphenyl)pyrrolidine methanol sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-(4,4’-Diisobutylphenyl)pyrrolidine methanol sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The phenyl and methanol sulfate groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-(4,4’-Di-tertbutylphenyl)pyrrolidine methanol sulfate: Similar in structure but with tert-butyl groups instead of isobutyl groups.

    Pyrrolidine-2-one: A simpler pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.

Uniqueness

(2S)-(4,4’-Diisobutylphenyl)pyrrolidine methanol sulfate is unique due to the specific arrangement of its substituents, which confer distinct chemical and biological properties. The isobutyl groups provide steric hindrance and hydrophobic interactions that can influence the compound’s reactivity and binding characteristics.

Properties

Molecular Formula

C25H37NO5S

Molecular Weight

463.6 g/mol

IUPAC Name

bis(4-tert-butylphenyl)-pyrrolidin-2-ylmethanol;sulfuric acid

InChI

InChI=1S/C25H35NO.H2O4S/c1-23(2,3)18-9-13-20(14-10-18)25(27,22-8-7-17-26-22)21-15-11-19(12-16-21)24(4,5)6;1-5(2,3)4/h9-16,22,26-27H,7-8,17H2,1-6H3;(H2,1,2,3,4)

InChI Key

NKXIHTCNPSWHRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2CCCN2)(C3=CC=C(C=C3)C(C)(C)C)O.OS(=O)(=O)O

Origin of Product

United States

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